Tert-butyl 4-((4-bromophenylsulfonyl)methyl)piperidine-1-carboxylate
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Overview
Description
1,1-Dimethylethyl 4-[[(4-bromophenyl)sulfonyl]methyl]-1-piperidinecarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a bromophenyl group, and a sulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-[[(4-bromophenyl)sulfonyl]methyl]-1-piperidinecarboxylate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 4-[[(4-bromophenyl)sulfonyl]methyl]-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethylethyl 4-[[(4-bromophenyl)sulfonyl]methyl]-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 4-[[(4-bromophenyl)sulfonyl]methyl]-1-piperidinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)sulfonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
Uniqueness
1,1-Dimethylethyl 4-[[(4-bromophenyl)sulfonyl]methyl]-1-piperidinecarboxylate is unique due to its combination of a piperidine ring, a bromophenyl group, and a sulfonylmethyl group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
Molecular Formula |
C17H24BrNO4S |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)sulfonylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrNO4S/c1-17(2,3)23-16(20)19-10-8-13(9-11-19)12-24(21,22)15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
RUZDJNYWFIKKES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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